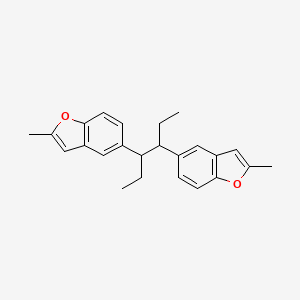![molecular formula C6H6N2O2S B14005173 3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide CAS No. 42897-75-6](/img/structure/B14005173.png)
3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under solvent-free conditions . Microwave-assisted synthesis is also employed to enhance reaction rates and yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are often applied to scale up the synthesis processes .
Analyse Des Réactions Chimiques
Types of Reactions
3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide has several scientific research applications:
Medicinal Chemistry: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a potential candidate for drug development
Agriculture: It has been studied for its pesticidal and herbicidal properties.
Materials Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound induces apoptosis by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
Thiazolo[3,2-a]pyridine: Exhibits similar biological activities but differs in its structural framework.
Triazolo[4,3-a]pyridine: Another heterocyclic compound with significant medicinal applications.
Uniqueness
3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide is unique due to its specific arrangement of nitrogen, sulfur, and oxygen atoms, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound for scientific research and industrial applications .
Propriétés
Numéro CAS |
42897-75-6 |
|---|---|
Formule moléculaire |
C6H6N2O2S |
Poids moléculaire |
170.19 g/mol |
Nom IUPAC |
3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide |
InChI |
InChI=1S/C6H6N2O2S/c9-11(10)5-8-4-2-1-3-6(8)7-11/h1-4H,5H2 |
Clé InChI |
VAWLTOMHUVKADD-UHFFFAOYSA-N |
SMILES canonique |
C1N2C=CC=CC2=NS1(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Carboxy-5-methylfuran-2-yl)methylsulfanylmethyl]-2-methylfuran-3-carboxylic acid](/img/structure/B14005092.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B14005103.png)

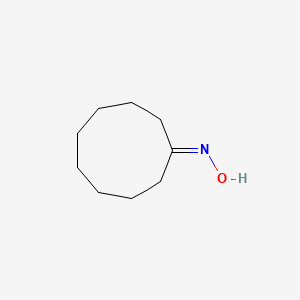
![tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate](/img/structure/B14005109.png)
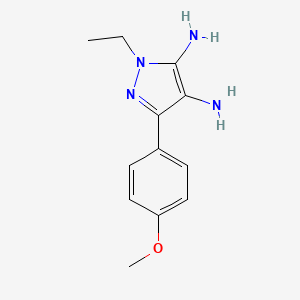
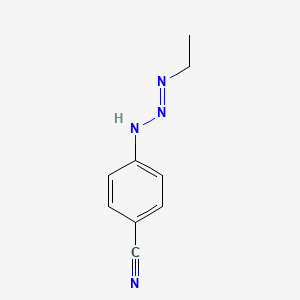
![Bis[2-mesylamidoethyl]disulfide](/img/structure/B14005113.png)
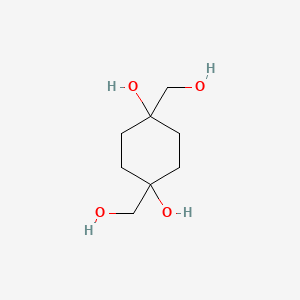


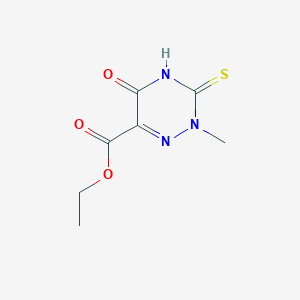
![6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine](/img/structure/B14005133.png)
